molecular formula C14H13BrN2O2 B2493015 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 477852-53-2

4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No. B2493015
CAS RN: 477852-53-2
M. Wt: 321.174
InChI Key: WPGVGOHWVSPESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide" represents an area of interest in organic chemistry due to its structural complexity and potential for various chemical reactions. While direct studies on this compound are scarce, related research provides insights into synthesis methods, molecular structure analysis, and the properties of structurally similar compounds.

Synthesis Analysis

The synthesis of complex organic compounds often involves catalytic processes and coupling reactions. For instance, the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions with 2-methyl-6-nitrobenzoic anhydride (MNBA) demonstrates the effectiveness of such catalysts in producing high yields under mild conditions, minimizing undesired racemization (Shiina et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated through spectroscopic characterization and crystal structure analysis. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using FT-IR, NMR spectroscopy, and single crystal X-ray diffraction studies, highlighting the importance of these techniques in understanding compound geometries (Anuradha et al., 2014).

Chemical Reactions and Properties

The reactivity of a compound is closely related to its structural features. Research on antipyrine-like derivatives and their intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations reveal how specific functional groups and molecular conformations influence reactivity and stability (Saeed et al., 2020).

Physical Properties Analysis

The study of polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine demonstrates the synthesis and characterization of polymers with specific physical properties, such as solubility and thermal stability, determined by their molecular structure (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of organic compounds, such as reactivity, stability, and interactions with other molecules, can be inferred from studies on similar molecular frameworks. Research on the synthesis and biological activities of novel carboxamides, for example, provides insight into the potential applications and chemical behavior of related compounds (Zhu et al., 2014).

Scientific Research Applications

Anticancer Potential

  • A series of derivatives including 2,4-dimethyl-1H-pyrrole-3-carboxamide demonstrated significant antiproliferative activity against various cancer cell lines. Particularly, compound 8f showed promising activity against melanoma and breast cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).

Synthesis Techniques

  • An effective synthesis route for functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives has been developed, utilizing N-alkyl-3-oxobutanamides and a primary amine (Alizadeh, Rezvanian, & Zhu, 2008).

Material Science Applications

  • New polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showing potential for novel polymeric materials (Faghihi & Mozaffari, 2008).

Biological Activities

  • Synthesis and evaluation of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides revealed radical-binding and cytotoxic activities against gastrointestinal stromal tumor cells (Zykova et al., 2018).

properties

IUPAC Name

4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGVGOHWVSPESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328401
Record name 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477852-53-2
Record name 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.